2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
QPCASOQBVHWMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ethynylation of Acetone with Acetylene
- Reaction : Acetylene gas is reacted with acetone in the presence of a catalyst, usually potassium hydroxide, in a liquefied ammonia medium.
- Catalyst : Potassium hydroxide solution.
- Solvent : Liquefied ammonia.
- Conditions : Temperature range 30–55°C; reaction time 1.0–3.2 hours.
- Pressure : Liquefied ammonia is pressurized to 1.5–2.8 megapascals to dissolve acetylene.
- Process : Acetylene is dissolved in liquefied ammonia, mixed with acetone, and potassium hydroxide is added to catalyze the ethynylation, generating a mixture containing 2-methylbut-3-yn-2-ol, water, potassium hydroxide, and residual acetone.
Purification
- The reaction mixture is neutralized with ammonium chloride.
- Flash distillation is employed at 60–90°C to separate crude acetone and isolate 2-methylbut-3-yn-2-ol.
- Ammonia and unreacted acetylene are recovered and recycled.
Representative Experimental Data
| Parameter | Range / Value | Notes |
|---|---|---|
| Acetylene to liquefied ammonia | 1 : 1.5 to 1 : 4.0 | Molar ratio |
| Acetylene to acetone | 1 : 0.45 to 1 : 2.05 | Molar ratio |
| Potassium hydroxide to acetone | 1 : 18.6 to 1 : 124.5 | Molar ratio |
| Reaction temperature | 30–55 °C | Controlled for optimal yield |
| Reaction time | 1.0–3.2 hours | Depending on scale and conditions |
| Pressure | 1.5–2.8 MPa | For liquefied ammonia and acetylene |
Advantages of This Method
- Simple equipment and operation.
- High yield and purity.
- Efficient solvent and catalyst recycling.
- Energy-saving and cost-effective.
This method is described in detail in a Chinese patent (CN104045518A), which provides specific embodiments with exact quantities and conditions for scale-up production.
Incorporation of 2-Methylbut-3-yn-2-yl Moiety into Isonicotinic Acid
The target compound features an amino linkage between the isonicotinic acid and the 2-methylbut-3-yn-2-yl group. The preparation of such amino-substituted isonicotinic acid derivatives typically involves:
Amination of Isonicotinic Acid or Its Activated Derivatives
- Starting Material : Isonicotinic acid or its activated forms such as acid chlorides or esters.
- Amination Agent : 2-Methylbut-3-yn-2-ylamine or its precursor.
- Coupling Methods : Direct nucleophilic substitution or amide bond formation using coupling reagents.
- Conditions : Mild to moderate heating, often in polar aprotic solvents, sometimes with base to neutralize generated acids.
Synthesis of 2-Methylbut-3-yn-2-ylamine
- This amine can be prepared by converting 2-methylbut-3-yn-2-ol via substitution reactions, such as Mitsunobu reaction or via tosylate intermediates followed by amination.
- Alternatively, direct amination of the isonicotinic acid derivative with 2-methylbut-3-yn-2-ol under catalytic or activating conditions may be employed.
Summary Table of Preparation Methods
In-Depth Research Findings and Notes
- The ethynylation reaction is highly sensitive to molar ratios, temperature, and pressure, which affect yield and purity of 2-methylbut-3-yn-2-ol.
- The use of liquefied ammonia as solvent provides a homogeneous reaction medium, improving reaction kinetics and selectivity.
- Amination steps require careful control to avoid side reactions, especially with sensitive alkynyl groups.
- Modern synthetic approaches to related compounds use palladium-catalyzed cross-coupling reactions to install alkynyl moieties efficiently.
- The 2-methylbut-3-yn-2-ol moiety serves as a protected acetylene equivalent, allowing further functionalization after coupling.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Substituent Variations and Structural Features
| Compound Name (CAS) | Substituent at 2-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound (1411608-91-7) | 2-Methylbut-3-yn-2-ylamino | C₁₁H₁₂N₂O₂ | 204.22 | Terminal alkyne, bulky substituent |
| 2-(Methylamino)isonicotinic acid (26156-52-5) | Methylamino | C₇H₈N₂O₂ | 152.15 | Small alkyl group, minimal steric hindrance |
| 2-((4-Methoxyphenyl)amino)isonicotinic acid (61337-89-1) | 4-Methoxyphenylamino | C₁₃H₁₂N₂O₃ | 244.25 | Aromatic ring with electron-donating methoxy |
| 2-(4-Methansulfonylphenyl)-isonicotinic acid (1258621-88-3) | 4-Methanesulfonylphenyl | C₁₃H₁₁NO₄S | 277.30 | Polar sulfonyl group, enhanced solubility |
| 2-(Phenylamino)isonicotinic acid (1019452-51-7) | Phenylamino | C₁₂H₁₀N₂O₂ | 214.22 | Aromatic substituent, π-π stacking potential |
Key Observations :
- Electronic Effects : The electron-deficient alkyne may engage in unique interactions (e.g., hydrogen bonding or click chemistry), unlike the electron-rich methoxy or sulfonyl groups .
- Solubility : Polar substituents (e.g., sulfonyl in 1258621-88-3) enhance aqueous solubility, whereas the alkyne in the target compound may reduce it .
Reactivity Differences :
- The alkyne group in the target compound allows for click chemistry (e.g., Huisgen cycloaddition), enabling conjugation with azide-containing biomolecules—a feature absent in non-alkyne analogs .
- Sulfonyl or methoxy groups participate in hydrogen bonding or charge-transfer interactions, influencing pharmacological profiles .
Biological Activity
2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid involves standard organic reactions, including amination and functional group transformations. The compound can be derived from isonicotinic acid through the introduction of the 2-methylbut-3-yn-2-yl group via nucleophilic substitution methods.
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain isonicotinic acid derivatives possess potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The presence of alkyl side chains enhances this activity, suggesting that structural modifications can lead to improved efficacy against various bacterial strains .
Cytotoxicity
Cytotoxicity assessments reveal that some derivatives can induce apoptosis in cancer cell lines. For example, compounds with specific substituents have been shown to block the cell cycle at the G0/G1 phase, indicating potential as anticancer agents. In vitro studies demonstrated that these compounds could alter gene expression related to drug metabolism, which may enhance their therapeutic profiles .
Enzyme Inhibition
Enzymatic studies have highlighted the potential of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid as an inhibitor of various enzymes. For example, it has been reported to inhibit mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The inhibitory activity was quantitatively assessed using IC50 values, with some analogs showing significantly lower values compared to traditional inhibitors like kojic acid .
The mechanisms underlying the biological activities of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid are multifaceted:
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways has been suggested as a primary mechanism for its antimicrobial effects.
- Cytotoxic Mechanism : Induction of apoptosis and modulation of cell cycle progression are critical pathways through which this compound exerts its cytotoxic effects. The upregulation of specific genes involved in drug metabolism may also play a role in enhancing its therapeutic efficacy .
- Enzyme Inhibition : The inhibition of tyrosinase suggests that structural features of the compound interact favorably with the active site of the enzyme, leading to decreased melanin production and potential applications in skin whitening agents .
Case Studies
Several studies have investigated the biological activities of isonicotinic acid derivatives:
Case Study 1: Antimycobacterial Activity
A series of isonicotinic acid derivatives were synthesized and screened for anti-mycobacterial activity. One compound demonstrated an IC50 value significantly lower than that of standard treatments, highlighting its potential as a new therapeutic agent against tuberculosis .
Case Study 2: Tyrosinase Inhibition
In a study assessing tyrosinase inhibition, analogs derived from isonicotinic acid were tested in B16F10 murine melanoma cells. Results showed that certain compounds effectively reduced cellular tyrosinase activity by over 50% compared to control groups, indicating their potential for use in treating hyperpigmentation disorders .
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid?
Methodological Answer:
The synthesis typically involves coupling isonicotinic acid derivatives with 2-methylbut-3-yn-2-amine. Key steps include:
- Amination : Reacting 2-chloroisonicotinic acid with 2-methylbut-3-yn-2-amine under Buchwald-Hartwig conditions (Pd catalysis) to form the C-N bond.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis.
Key Considerations : Optimize reaction time and temperature to minimize alkyne side reactions. Monitor intermediates using LC-MS to detect premature deprotection .
Basic: How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
Advanced: How can contradictions in reported biological activity data be systematically addressed?
Methodological Answer:
Discrepancies often arise from:
- Metabolite Interference : The compound may degrade into isonicotinic acid derivatives, which exhibit independent bioactivity (e.g., inhibition of bacterial cytochrome P450 enzymes) .
- Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control for pH (carboxylic acid group ionization affects permeability) .
- Dose-Response Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .
Case Study : In a 2021 study, conflicting MIC values against E. coli were resolved by pre-incubating the compound in simulated lysosomal fluid to account for hydrolytic stability .
Advanced: What crystallographic approaches are suitable for resolving the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.2 mm). Monitor alkyne group stability under X-ray exposure .
- Refinement : Employ SHELXL for high-resolution data (R-factor < 5%). Constrain the alkyne bond length (1.20 Å) and refine anisotropic displacement parameters for non-H atoms .
- Validation : Check for twinning using PLATON and validate hydrogen bonding networks (e.g., carboxylic acid dimer formation) .
Challenges : Alkyne groups may exhibit disorder; use SQUEEZE (in PLATON) to model solvent-accessible voids .
Advanced: How can researchers optimize the compound’s stability during storage?
Methodological Answer:
- Storage Conditions :
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed alkyne or oxidized amine) .
Advanced: What strategies are effective for studying protein-ligand interactions involving this compound?
Methodological Answer:
- Crystallography : Co-crystallize with target proteins (e.g., TraE conjugal transfer protein) using sitting-drop vapor diffusion. Soak crystals in 2 mM ligand solution for 24 hours .
- SPR/BLI : Immobilize the compound on CM5 chips via amine coupling (pH 5.0). Measure binding kinetics (ka/kd) for proteins like VirB ATPases .
- Computational Docking : Use AutoDock Vina with flexible side chains to model alkyne-protein π interactions. Validate with mutagenesis (e.g., Tyr→Phe substitutions) .
Advanced: How can researchers mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
